2-Furoic acid,5-[(isobutylthio)methyl]-
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-methylpropylsulfanylmethyl)furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-7(2)5-14-6-8-3-4-9(13-8)10(11)12/h3-4,7H,5-6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRVNZCPVCZDPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSCC1=CC=C(O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Chromatographic Characterization Techniques in Research
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the confident assignment of a molecular formula.
For 2-Furoic acid, 5-[(isobutylthio)methyl]-, the expected molecular formula is C₁₀H₁₄O₃S. The theoretical exact mass for the protonated molecule [M+H]⁺ can be calculated. Experimental analysis via HRMS would be expected to yield an m/z value that closely matches this theoretical mass, thereby confirming the elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass. This technique is crucial in the initial stages of characterization to validate the successful synthesis of the target compound. While specific experimental HRMS data for this exact compound is not widely published, the methodology is standard for furan-based carboxylic acids. mdpi.com
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-Furoic acid, 5-[(isobutylthio)methyl]-, the spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. The acidic proton of the carboxyl group (–COOH) typically appears as a broad singlet at a significantly downfield chemical shift, often above 12 ppm. libretexts.org The two protons on the furan (B31954) ring would appear as doublets, a result of their coupling to each other. The protons of the isobutyl group and the methylene bridge (–CH₂–S–) would present characteristic multiplicities and chemical shifts, allowing for the complete assignment of the proton framework.
¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the carboxylic acid is typically observed in the downfield region of the spectrum, around 165–185 δ. libretexts.org The carbons of the furan ring, the methylene bridge, and the isobutyl group would each give rise to unique signals, confirming the carbon skeleton of the molecule. For instance, in related furan-2-carboxylic acid derivatives, the furan ring carbons show characteristic shifts that aid in structural confirmation. mdpi.com
2D NMR Spectroscopy To definitively assign all proton and carbon signals and confirm connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. A COSY spectrum would reveal proton-proton coupling correlations, for example, between the furan ring protons. An HSQC experiment correlates directly bonded proton and carbon atoms, while an HMBC spectrum shows correlations between protons and carbons separated by two or three bonds, which is invaluable for piecing together the molecular structure.
Interactive Data Table: Predicted NMR Spectral Data for 2-Furoic acid, 5-[(isobutylthio)methyl]-
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Proton 1 | >12.0 | Broad Singlet | –COOH |
| Proton 2 | ~7.2 | Doublet | Furan H |
| Proton 3 | ~6.5 | Doublet | Furan H |
| Proton 4 | ~3.8 | Singlet | –CH₂–S– |
| Proton 5 | ~2.5 | Doublet | –S–CH₂–CH |
| Proton 6 | ~1.8 | Multiplet | –CH(CH₃)₂ |
| Proton 7 | ~0.9 | Doublet | –CH(CH₃)₂ |
| ¹³C NMR | Predicted δ (ppm) | Assignment | |
| Carbon 1 | ~165-170 | –COOH | |
| Carbon 2 | ~150-155 | Furan C-5 | |
| Carbon 3 | ~145-150 | Furan C-2 | |
| Carbon 4 | ~120-125 | Furan C-3 | |
| Carbon 5 | ~110-115 | Furan C-4 | |
| Carbon 6 | ~40-45 | –S–CH₂–CH | |
| Carbon 7 | ~30-35 | –CH₂–S– | |
| Carbon 8 | ~28-32 | –CH(CH₃)₂ | |
| Carbon 9 | ~21-25 | –CH(CH₃)₂ |
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-Furoic acid, 5-[(isobutylthio)methyl]- would display several characteristic absorption bands.
A very broad and strong absorption band is expected in the region of 2500–3300 cm⁻¹, which is characteristic of the O–H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org The carbonyl (C=O) group of the carboxylic acid will produce a strong, sharp absorption peak typically found between 1710 and 1760 cm⁻¹. libretexts.org Conjugation with the furan ring may shift this absorption to the lower end of the range. libretexts.org Additional peaks corresponding to C–O stretching (around 1320-1210 cm⁻¹), furan ring C=C and C–H vibrations, and aliphatic C–H stretching from the isobutyl group would also be present, collectively providing a unique fingerprint for the compound. vscht.czechemi.com
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O–H Stretch | 2500–3300 | Strong, Broad |
| Carbonyl | C=O Stretch | 1710–1760 | Strong, Sharp |
| Furan Ring | C=C Stretch | ~1600–1450 | Medium-Weak |
| Alkyl Group | C–H Stretch | 2850–2960 | Medium |
| Carboxylic Acid | C–O Stretch | 1210–1320 | Medium |
X-ray Crystallography for Solid-State Structural Determination (If Crystalline Material is Obtainable)
Should 2-Furoic acid, 5-[(isobutylthio)methyl]- be obtainable as a high-quality single crystal, X-ray crystallography provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and intermolecular interactions.
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. For furan-based carboxylic acids, crystallographic studies reveal details about planarity, hydrogen bonding networks (such as the common carboxylic acid dimers), and crystal packing. mdpi.comnih.gov While obtaining suitable crystals can be a challenge, the resulting data is unparalleled in its detail and accuracy for absolute structure confirmation. mdpi.com There is no specific published crystal structure for 2-Furoic acid, 5-[(isobutylthio)methyl]- at this time.
Chromatographic Purity Assessment (HPLC, GC-MS) and Isolation Methodologies
Chromatographic techniques are essential for assessing the purity of the synthesized compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) HPLC is a primary method for determining the purity of non-volatile compounds like 2-Furoic acid, 5-[(isobutylthio)methyl]-. A common approach for similar compounds involves reverse-phase chromatography, typically using a C18 column. sielc.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), with an acid modifier such as phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated state. sielc.com The purity is assessed by integrating the peak area of the compound in the chromatogram, detected by a UV detector (furan rings typically absorb UV light strongly). A single, sharp peak indicates a high degree of purity.
Gas Chromatography-Mass Spectrometry (GC-MS) For compounds with sufficient volatility and thermal stability, GC-MS can be an effective tool for both separation and identification. The sample is vaporized and separated based on its boiling point and interactions with the GC column. The separated components then enter a mass spectrometer, which provides a mass spectrum for each peak. This allows for the identification of the main compound and any potential impurities. Derivatization may sometimes be required to increase the volatility of the carboxylic acid, for example, through esterification or silylation. nist.gov The retention time from the GC and the fragmentation pattern from the MS provide complementary information for purity assessment and structural confirmation.
Chemical Reactivity and Derivatization Studies of 2 Furoic Acid, 5 Isobutylthio Methyl
Reactions at the Carboxylic Acid Moiety: Esterification, Amidation, and Reduction
The carboxylic acid functional group is a versatile handle for a variety of chemical modifications.
Esterification: The conversion of the carboxylic acid to its corresponding ester is a fundamental transformation. This would typically be achieved through Fischer esterification, a process involving the reaction of the furoic acid derivative with an alcohol in the presence of an acid catalyst, such as sulfuric acid.
Amidation: Formation of an amide derivative would necessitate activation of the carboxylic acid, as it is generally unreactive toward amines directly. A standard approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by the addition of a primary or secondary amine. Alternatively, peptide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) could be employed to facilitate the reaction under milder conditions.
Reduction: The carboxylic acid moiety is expected to be reducible to a primary alcohol, yielding (5-[(isobutylthio)methyl]furan-2-yl)methanol. This transformation typically requires a potent reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent, followed by an aqueous workup.
Functionalization of the Furan (B31954) Ring System: Halogenation, Nitration, and Formylation
The furan ring is an electron-rich heterocycle that undergoes electrophilic aromatic substitution. The positions open to substitution are C3 and C4, and the reaction's facility is influenced by the existing substituents. The carboxylic acid group at C2 is electron-withdrawing, which deactivates the ring, whereas the alkylthiomethyl group at C5 is weakly activating.
Halogenation: Direct halogenation of the furan ring can be aggressive. Therefore, milder, and more selective, halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely be used to install a halogen atom at either the C3 or C4 position.
Nitration: The furan ring is known to be sensitive to the strongly acidic conditions of typical nitrating mixtures. A milder method, such as the use of acetyl nitrate (B79036) (formed in situ from nitric acid and acetic anhydride) at low temperatures, would be the predicted method to avoid degradation of the ring structure. semanticscholar.orgquimicaorganica.org
Formylation: A formyl group could likely be introduced onto the furan ring using the Vilsmeier-Haack reaction, which employs a mixture of dimethylformamide (DMF) and phosphoryl chloride (POCl₃).
Transformations Involving the Thioether Linkage: Oxidation to Sulfoxides and Sulfones
The sulfur atom of the thioether is readily oxidized to higher oxidation states. The selectivity of the oxidation can be controlled by the choice of oxidant and reaction conditions.
Oxidation to Sulfoxides: A controlled, single oxidation of the thioether to the corresponding sulfoxide (B87167) could be achieved using one equivalent of a mild oxidizing agent. Reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) at controlled, often low, temperatures are standard for this purpose. researchgate.netorganic-chemistry.org
Oxidation to Sulfones: To achieve the higher oxidation state of a sulfone, more forceful conditions are required. This can be accomplished by using an excess (two or more equivalents) of the oxidizing agent, such as m-CPBA or hydrogen peroxide, or by using stronger oxidants. researchgate.netrsc.orgresearchgate.net
Exploration of Cycloaddition Reactions and Heterocycle Annulation
The conjugated diene system within the furan ring allows it to participate in cycloaddition reactions.
Diels-Alder Reactions: Furans can serve as the diene component in [4+2] Diels-Alder cycloadditions. researchgate.net However, the presence of the electron-withdrawing carboxylic acid group is known to decrease the reactivity of the furan ring in such reactions. rsc.orgrsc.org Consequently, cycloaddition with dienophiles like maleimide (B117702) or maleic anhydride (B1165640) would likely require elevated temperatures or high pressure to proceed efficiently, yielding a characteristic 7-oxabicyclo[2.2.1]heptene scaffold. mdpi.comresearchgate.net
Synthesis of Conjugates and Probes for Mechanistic Chemical Biology Research
The inherent functionalities of the molecule make it a candidate for elaboration into tools for chemical biology.
Conjugate Synthesis: The carboxylic acid group serves as a prime site for conjugation. Following activation, it could be covalently linked to fluorescent dyes, affinity tags like biotin, or biologically relevant molecules such as amino acids or peptides. nih.gov
Probe Development: The furan core itself has been utilized in the development of reactivity-based probes, often exploiting its ability to participate in Diels-Alder reactions for bioconjugation purposes. nih.gov
Investigations into Polymerization Potential as a Monomer
Furan-containing molecules are of significant interest as building blocks for bio-based polymers. core.ac.uk
Polyester Synthesis: The molecule could be transformed into a difunctional monomer suitable for step-growth polymerization. For instance, reduction of the carboxylic acid to an alcohol would produce a molecule with both an alcohol and a thioether. If a second carboxylic acid or alcohol were introduced elsewhere on the molecule, it could serve as an AA or BB-type monomer for polycondensation reactions, leading to furan-based polyesters.
Ring-Opening Metathesis Polymerization (ROMP): The strained bicyclic products (oxanorbornenes) formed from the Diels-Alder reaction of the furan ring are ideal substrates for ROMP. researchgate.net Using a suitable catalyst, such as a Grubbs' catalyst, these adducts could be polymerized to form materials where the furan unit is integrated into the polymer backbone.
Computational and Theoretical Investigations of 2 Furoic Acid, 5 Isobutylthio Methyl
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Furoic acid, 5-[(isobutylthio)methyl]-, these calculations would typically begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. Methods such as Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) with a suitable basis set (e.g., 6-31G*) are employed to predict bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule will be more reactive. The electrostatic potential map can also be generated to visualize the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding how it might interact with other molecules.
Table 1: Predicted Molecular Properties of 2-Furoic acid, 5-[(isobutylthio)methyl]- from Quantum Chemical Calculations (Hypothetical Data)
| Property | Predicted Value | Significance |
| Optimized Energy | -X.XXX Hartrees | The lowest energy, most stable conformation of the molecule. |
| HOMO Energy | -Y.YY eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -Z.ZZ eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | A.AA eV | Indicates chemical reactivity and stability. |
| Dipole Moment | B.BB Debye | Measures the overall polarity of the molecule. |
Note: The values in this table are hypothetical and serve to illustrate the type of data generated from quantum chemical calculations. Actual values would require specific computations.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions. For 2-Furoic acid, 5-[(isobutylthio)methyl]-, DFT studies could be used to explore its synthesis, degradation pathways, or its reactions with biological targets. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products.
A key aspect of these studies is the location and characterization of transition states, which are the high-energy intermediates that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. DFT calculations can provide detailed information about the geometry and electronic structure of these transient species. For instance, in the synthesis of furoic acid derivatives, DFT could be used to model the catalytic cycle of a palladium-catalyzed cross-coupling reaction, elucidating the oxidative addition, transmetalation, and reductive elimination steps. ananikovlab.ru
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide detailed information about a single, optimized molecular geometry, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. For a flexible molecule like 2-Furoic acid, 5-[(isobutylthio)methyl]-, with its rotatable isobutyl and methylthio groups, MD simulations are invaluable for exploring its conformational landscape.
In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion over a series of small time steps, a trajectory of the molecule's movement can be generated. Analysis of this trajectory can reveal the preferred conformations of the molecule, the barriers to rotation around single bonds, and how the molecule's shape changes in different environments (e.g., in a vacuum, in water, or in a lipid bilayer). Furthermore, MD simulations can be used to study the intermolecular interactions between 2-Furoic acid, 5-[(isobutylthio)methyl]- and other molecules, such as a solvent, a receptor binding site, or other solute molecules.
Structure-Activity Relationship (SAR) Modeling for Furoic Acid Derivatives (e.g., QSAR)
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by developing mathematical models that quantitatively describe this relationship. nih.gov For a class of compounds like furoic acid derivatives, QSAR can be a powerful tool for predicting the activity of new, unsynthesized analogs and for guiding the design of more potent compounds.
To build a QSAR model, a dataset of furoic acid derivatives with known biological activities (e.g., enzyme inhibition, antibacterial activity) is required. mdpi.com For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors can encode various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. nih.gov Statistical methods, such as multiple linear regression or partial least squares, are then used to find a mathematical equation that relates the descriptors to the biological activity. nih.gov A robust QSAR model can then be used to predict the activity of 2-Furoic acid, 5-[(isobutylthio)methyl]- and to suggest modifications that might enhance its desired biological effect. rsc.org
Table 2: Example of a QSAR Model for Furoic Acid Derivatives (Hypothetical)
| Descriptor | Coefficient | Interpretation |
| logP | +0.5 | Increased lipophilicity is positively correlated with activity. |
| Molecular Weight | -0.1 | Increased size is negatively correlated with activity. |
| Dipole Moment | +0.2 | Increased polarity is positively correlated with activity. |
| Steric Hindrance at C5 | -0.8 | Bulky substituents at the C5 position decrease activity. |
Note: This table represents a hypothetical QSAR model to illustrate the concept.
Spectroscopic Property Prediction and Validation through Computational Methods
Computational methods can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. For 2-Furoic acid, 5-[(isobutylthio)methyl]-, techniques such as time-dependent DFT (TD-DFT) can be used to predict its UV-Vis absorption spectrum. researchgate.net This can help in understanding the electronic transitions that give rise to its color and photophysical properties.
Similarly, the vibrational frequencies of the molecule can be calculated using DFT, which can then be correlated with experimental infrared (IR) and Raman spectra. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with a high degree of accuracy. acs.org These predictions are particularly useful for confirming the structure of a newly synthesized compound or for assigning ambiguous peaks in an experimental spectrum. The agreement between predicted and experimental spectra provides a high level of confidence in the determined molecular structure.
In Silico Screening and Ligand-Based Design for Target Interaction Prediction
In silico screening involves the use of computational methods to search large databases of chemical compounds for those that are likely to bind to a specific biological target, such as a protein or enzyme. If a known active ligand for a particular target shares structural similarities with 2-Furoic acid, 5-[(isobutylthio)methyl]-, then ligand-based design methods can be employed. These methods use the known active compound as a template to search for other molecules with similar properties.
One common ligand-based approach is pharmacophore modeling. A pharmacophore is a three-dimensional arrangement of essential features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific target. A pharmacophore model can be developed based on a set of known active molecules and then used to screen a virtual library of compounds, including 2-Furoic acid, 5-[(isobutylthio)methyl]-, to identify potential new hits. This approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources in the drug discovery process.
In Vitro Biological Research Applications and Mechanistic Exploration
Conclusion and Future Research Perspectives
Summary of Key Research Findings and Methodological Advancements
Currently, there is a notable absence of dedicated research publications focusing on the synthesis, characterization, and application of 2-furoic acid, 5-[(isobutylthio)methyl]-. Methodological advancements in the synthesis of substituted 2-furoic acids often involve the functionalization of the C5 position of the furan (B31954) ring. It can be inferred that the synthesis of 5-[(isobutylthio)methyl]-2-furoic acid would likely proceed through the chloromethylation of a suitable 2-furoic acid ester followed by nucleophilic substitution with isobutylthiol. However, specific methodologies, reaction conditions, and yields for this particular transformation are not documented in peer-reviewed literature.
Identification of Knowledge Gaps and Unexplored Research Avenues
The primary knowledge gap is the fundamental characterization of 2-furoic acid, 5-[(isobutylthio)methyl]-. Its spectroscopic data (NMR, IR, Mass Spectrometry), physical properties (melting point, boiling point, solubility), and chemical reactivity remain unreported.
Unexplored Research Avenues Include:
Biological Activity Screening: Many furan derivatives exhibit antimicrobial and antifungal properties. nih.gov The introduction of a sulfur-containing side chain could modulate this activity. A thorough screening against various bacterial and fungal strains is a crucial starting point.
Polymer Chemistry: 2,5-furandicarboxylic acid (FDCA) is a well-known monomer for bio-based polyesters. researchgate.netnih.gov The impact of the 5-[(isobutylthio)methyl]- substituent on the polymerization of 2-furoic acid derivatives and the properties of the resulting polymers is an intriguing area for exploration.
Coordination Chemistry: The carboxylic acid and the thioether functionalities present potential coordination sites for metal ions. The synthesis and characterization of metal complexes with this ligand could lead to new catalysts or materials with interesting magnetic or optical properties.
Agrochemical Potential: The structural motifs present in the molecule suggest potential applications as herbicides, pesticides, or plant growth regulators.
Proposed Directions for Next-Generation Analog Design and Synthesis
Building upon the base structure of 2-furoic acid, 5-[(isobutylthio)methyl]-, several directions for the design of next-generation analogs can be proposed:
| Modification Strategy | Rationale | Potential Applications |
| Variation of the Thioether Alkyl Chain | To investigate the influence of chain length and branching on biological activity and physical properties. | Enhanced antimicrobial or antifungal efficacy. |
| Introduction of Different Functional Groups on the Alkyl Chain | To introduce new reactive handles or modify polarity. | Pro-drugs, targeted delivery systems. |
| Modification of the Carboxylic Acid Group | Esterification or amidation to alter solubility and bioavailability. | Pharmaceutical and agrochemical formulations. |
| Substitution at other positions of the furan ring | To fine-tune electronic properties and steric hindrance. | Optimization of catalytic or material properties. |
Interactive Data Table: Proposed Analogs
Potential for Broader Impact in Chemical Discovery and Methodology Development
The exploration of 2-furoic acid, 5-[(isobutylthio)methyl]- and its analogs could contribute to several areas of chemical science:
Green Chemistry: As 2-furoic acid can be derived from biomass, the development of efficient synthetic routes to its derivatives aligns with the principles of sustainable chemistry. nih.govscribd.com
Medicinal Chemistry: The discovery of novel biological activities would add to the arsenal of furan-based therapeutic agents.
Materials Science: The incorporation of this building block into polymers could lead to new materials with tailored properties, such as improved thermal stability or altered biodegradability. researchgate.net
Collaborative Research Opportunities in Interdisciplinary Fields
The multifaceted nature of this compound opens up numerous avenues for interdisciplinary collaboration:
Chemists and Biologists: To synthesize analogs and screen them for a wide range of biological activities.
Polymer Scientists and Chemical Engineers: To develop and scale up the production of novel furan-based polymers.
Computational Chemists and Experimentalists: To model the properties of the molecule and its interactions with biological targets, guiding the design of more potent analogs.
Roadmap for Sustainable Chemical Synthesis and Application Exploration
A sustainable approach to the investigation of 2-furoic acid, 5-[(isobutylthio)methyl]- would involve the following steps:
Development of a Green Synthetic Route: Utilizing bio-derived furfural as a starting material and employing catalytic methods to minimize waste and energy consumption. nih.gov
Comprehensive Physicochemical and Toxicological Profiling: To ensure the safe handling and to understand the environmental fate of the compound.
Systematic Biological and Material Property Screening: To identify promising areas of application.
Techno-economic Analysis: To evaluate the commercial viability of any identified applications.
Life Cycle Assessment: To quantify the environmental impact of the entire production and application process.
By following this roadmap, the scientific community can unlock the full potential of 2-furoic acid, 5-[(isobutylthio)methyl]- and its derivatives in a sustainable and responsible manner.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Furoic acid,5-[(isobutylthio)methyl]-, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves functionalizing the furan ring at the 5-position. A common approach is nucleophilic substitution, where a thiol group (e.g., isobutylthiol) reacts with a pre-activated furan precursor (e.g., 5-chloromethyl-2-furoic acid). Reaction conditions such as solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalysts (e.g., K₂CO₃ for deprotonation) significantly impact yield. Purification via column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted thiol or oxidized species .
Q. How can researchers structurally characterize 2-Furoic acid,5-[(isobutylthio)methyl]- derivatives?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : and NMR to confirm the presence of the isobutylthio group (e.g., δ ~2.5 ppm for SCH₂ protons) and furan ring protons (δ ~6.5–7.5 ppm).
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What are the primary biochemical applications of 2-Furoic acid derivatives in experimental models?
- Methodological Answer : Derivatives like 5-alkylthio-substituted furoic acids are studied for enzyme inhibition. For example, 5-(tetradecyloxy)-2-furoic acid inhibits fatty acid synthase (FAS), a target in metabolic disease research. Experimental design should include in vitro assays (e.g., spectrophotometric NADPH depletion monitoring) and in vivo models (e.g., rodent hepatic lipogenesis studies). Dose-response curves and IC₅₀ calculations are critical for evaluating potency .
Advanced Research Questions
Q. How can contradictory data on the mutagenic risks of 2-Furoic acid derivatives be resolved?
- Methodological Answer : Address discrepancies by:
- Toxicogenomic Profiling : Use Ames test variants with S9 metabolic activation to assess mutagenicity in bacterial models.
- Comparative Studies : Benchmark against structurally similar compounds (e.g., unsubstituted 2-furoic acid) to isolate the role of the isobutylthio group.
- Dose-Response Analysis : Evaluate threshold effects; low-dose non-linear responses may explain conflicting in vitro vs. in vivo results. Reference historical data on 2-furoic acid’s mutagenesis risks to contextualize findings .
Q. What analytical challenges arise in quantifying 2-Furoic acid derivatives in complex matrices, and how can they be mitigated?
- Methodological Answer : Challenges include matrix interference (e.g., biological fluids) and low volatility for GC analysis. Solutions:
- Derivatization : Use trimethylsilyl (TMS) esters to enhance GC-MS volatility (e.g., BSTFA as a silylating agent).
- HPLC Optimization : Reverse-phase C18 columns with acidic mobile phases (0.1% formic acid) improve peak symmetry. Internal standards (e.g., deuterated analogs) correct for recovery variability. Validate methods via spike-recovery experiments (≥90% recovery) .
Q. How do substituents on the furan ring (e.g., isobutylthio vs. methylthio) modulate biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Synthetic Analogues : Synthesize derivatives with varying alkyl chain lengths or sulfur substituents.
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like FAS.
- Pharmacodynamic Testing : Compare IC₅₀ values across analogues in enzyme inhibition assays. For example, bulkier isobutyl groups may enhance hydrophobic interactions in enzyme active sites, increasing potency compared to methylthio derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
